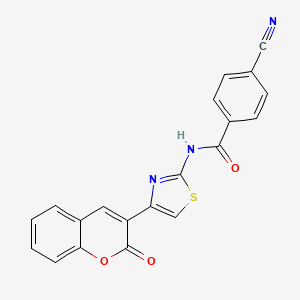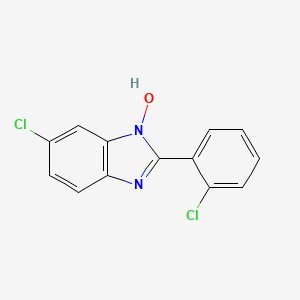
4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a chromene ring, which is a heterocyclic compound consisting of a benzene ring fused with a pyrone nucleus . Chromene derivatives have been widely used in medicinal chemistry due to their diverse biological and pharmacological activities .
Synthesis Analysis
The synthesis of chromene derivatives often involves acylation reactions . For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .Molecular Structure Analysis
The molecular structure of chromene derivatives can be characterized using various spectroscopic techniques, including mass spectrometry, IR, UV-Vis, and 1D and 2D NMR spectroscopy .Chemical Reactions Analysis
Chromene derivatives can undergo a variety of chemical reactions. For instance, in acidic anhydrous media, 2-(N-substituted imino)chromenes reacted intramolecularly to produce expected derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be determined using various techniques. For instance, the yield and melting point can be determined experimentally . The NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarins and indole derivatives, have been reported to exhibit a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Coumarins, which share a similar structure, have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Pathways
Coumarins and indole derivatives, which share structural similarities, have been reported to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures, such as coumarins and indole derivatives, have been reported to exhibit a broad spectrum of biological activities .
Advantages and Limitations for Lab Experiments
The advantages of using 4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide in lab experiments include its potent anticancer and anti-inflammatory properties, as well as its ability to inhibit the growth of bacteria and fungi. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide. One direction is to further investigate its potential as an anticancer agent and develop more efficient synthesis methods to produce the compound. Another direction is to study its effects on other cellular pathways and its potential applications in treating other diseases such as neurodegenerative disorders. Additionally, the development of more soluble derivatives of the compound could lead to increased use in lab experiments.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its potent anticancer and anti-inflammatory properties, as well as its ability to inhibit the growth of bacteria and fungi, make it a valuable tool for further study. With continued research, this compound could potentially lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves the condensation of 2-aminothiazole, 4-cyanobenzoyl chloride, and 3-acetyl-4-hydroxycoumarin. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain the desired compound.
Scientific Research Applications
4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties, as it reduces the production of inflammatory cytokines.
properties
IUPAC Name |
4-cyano-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S/c21-10-12-5-7-13(8-6-12)18(24)23-20-22-16(11-27-20)15-9-14-3-1-2-4-17(14)26-19(15)25/h1-9,11H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDZCFPNZNNQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2911072.png)
![Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine](/img/structure/B2911073.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2911074.png)
![N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2911075.png)


![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)

![N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2911083.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2911084.png)
![Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate](/img/structure/B2911086.png)